ASN007

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

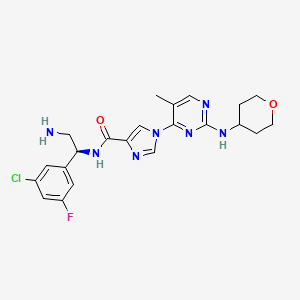

IUPAC Name |

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClFN7O2/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30)/t18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHIUQBBGPGFFV-GOSISDBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClFN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ASN007: A Deep Dive into its Mechanism of Action in RAS-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ASN007, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and its mechanism of action in cancers driven by RAS mutations. The hyperactivation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in a significant portion of human cancers, making ERK1/2 a compelling therapeutic target. This compound has demonstrated promising preclinical and clinical activity in tumors harboring RAS, RAF, and MEK mutations.

Core Mechanism of Action: Targeting the Final Node of the MAPK Pathway

This compound is an orally bioavailable, reversible, and ATP-competitive inhibitor of ERK1 and ERK2.[1] By targeting the terminal kinases in the mitogen-activated protein kinase (MAPK) cascade, this compound effectively blocks the phosphorylation of downstream substrates essential for cell proliferation, survival, and differentiation.[2] This direct inhibition of ERK1/2 activity leads to the suppression of tumor growth in cancers with a hyperactivated RAS/RAF/MEK/ERK pathway.[3][4]

The MAPK/ERK pathway is a central signaling cascade that is frequently deregulated in cancer through mutations in key components like RAS and BRAF.[5][6] this compound's mechanism is particularly relevant in RAS-mutant cancers, where upstream inhibitors have faced challenges with resistance and pathway reactivation. By targeting the final node, ERK1/2, this compound offers a strategy to overcome this resistance.[3][7]

Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the specific point of inhibition by this compound.

Preclinical Activity and Efficacy

Preclinical studies have demonstrated this compound's potent and selective anti-tumor activity across a range of cancer models with RAS/RAF pathway mutations.

In Vitro Potency

This compound exhibits low nanomolar inhibitory concentrations against ERK1 and ERK2 kinases.[5][8] Its antiproliferative activity is particularly pronounced in cell lines harboring BRAF and RAS mutations.[1][3]

| Parameter | Value | Reference |

| ERK1 IC50 | 1-2 nM | [5] |

| ERK2 IC50 | 1-2 nM | [5] |

| Target Residence Time | 550 min | [5][6] |

| Median IC50 in RAS/RAF mutant cell lines | 37 nM | [1] |

In Vivo Tumor Growth Inhibition

In xenograft and patient-derived xenograft (PDX) models, orally administered this compound has shown robust tumor growth inhibition in various RAS-mutant cancers, including those with KRAS, NRAS, and HRAS mutations.[5][7][9] Notably, this compound has demonstrated efficacy in models resistant to BRAF and MEK inhibitors, highlighting its potential to overcome acquired resistance.[3][6]

Clinical Evaluation and Efficacy

A Phase 1 clinical trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[5][10]

Clinical Trial Highlights

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 40mg once daily (QD) and 250mg once weekly (QW) | [5][6] |

| Pharmacokinetics | Dose-dependent increase in Cmax and AUC24. Elimination half-life of 10-15 hours. | [5] |

| Clinical Benefit (QW dosing) | Confirmed partial response in HRAS-mutant salivary gland cancer. Stable disease in KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer. | [5] |

Overcoming Resistance and Combination Strategies

A key aspect of this compound's mechanism is its ability to overcome resistance to upstream inhibitors in the MAPK pathway.[3] Reactivation of ERK signaling is a common mechanism of acquired resistance to BRAF and MEK inhibitors.[3] By directly targeting ERK1/2, this compound can circumvent this resistance.[3][7]

Furthermore, preclinical data suggests a synergistic effect when this compound is combined with other targeted agents. Crosstalk between the RAS/MEK/ERK and PI3K signaling pathways has been well-documented.[1][4] The combination of this compound with a PI3K inhibitor, such as copanlisib, has shown enhanced antitumor activity in vitro and in vivo.[3][4] This provides a strong rationale for exploring combination therapies in the clinic.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the general protocols used in the preclinical evaluation of this compound.

Kinase Inhibition Assays

-

Objective: To determine the in vitro potency of this compound against ERK1 and ERK2 kinases.

-

Methodology: A common method is a homogeneous time-resolved fluorescence (HTRF) based enzymatic activity assay.[3] This involves incubating recombinant ERK1/2 enzymes with a substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then measured, and IC50 values are calculated from dose-response curves.[3]

Cell Proliferation Assays

-

Objective: To assess the antiproliferative activity of this compound in cancer cell lines.

-

Methodology: A panel of tumor cell lines, including those with known RAS and BRAF mutations, are seeded in microplates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values are calculated to quantify the drug's potency in each cell line.

Western Blot Analysis

-

Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of downstream ERK1/2 substrates.

-

Methodology: Cancer cells are treated with this compound for a defined time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a membrane, specific antibodies are used to detect the levels of phosphorylated and total ERK, RSK1, and FRA1.[7][9] A decrease in the phosphorylated forms of these proteins indicates target engagement by this compound.

In Vivo Xenograft and PDX Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Methodology: Human tumor cells (xenografts) or patient-derived tumor tissue (PDXs) are implanted subcutaneously into immunocompromised mice.[5][7] Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., daily or intermittently).[5][9] Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis.

Conclusion

This compound is a promising therapeutic agent that directly targets the ERK1/2 kinases, representing a critical intervention point in the frequently dysregulated RAS/RAF/MEK/ERK pathway. Its potent and selective mechanism of action, demonstrated through extensive preclinical and early clinical studies, shows significant potential for the treatment of RAS-mutant and other MAPK-driven cancers. The ability of this compound to overcome resistance to upstream inhibitors and its synergistic activity in combination with other targeted therapies further underscore its therapeutic promise. Ongoing and future clinical investigations will be crucial in fully defining the role of this compound in the oncology treatment landscape.

References

- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]

The Selective ERK1/2 Inhibitor aSN007: A Technical Guide to its Mechanism and Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aSN007, a potent and orally bioavailable inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. This compound is currently in clinical development for the treatment of cancers with mutations in the RAS/RAF/MEK/ERK signaling pathway. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for researchers working on ERK1/2 signaling and the development of targeted cancer therapies.

The ERK1/2 Signaling Pathway and the Role of this compound

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and motility.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a common feature in a broad spectrum of human cancers.[1][2][3]

As the final kinases in this cascade, ERK1 and ERK2 represent a key node for therapeutic intervention.[4] this compound is a reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[5][6] By blocking the kinase activity of ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and survival signals that are aberrantly activated in many cancers.[4][7]

Quantitative Data on this compound Inhibition

This compound has demonstrated potent and selective inhibition of ERK1 and ERK2 kinases in biochemical and cell-based assays. The following table summarizes key quantitative data for this compound.

| Parameter | Value | Assay Type | Source |

| IC50 vs. ERK1 | ~2 nM | Biochemical Assay | [7][8] |

| IC50 vs. ERK2 | ~2 nM | Biochemical Assay | [7][8] |

| Target Residence Time | 550 min | Biochemical Assay | [2][3] |

| Antiproliferative Activity | Single-digit nM IC50 | Cell-based assays in MAPK-pathway dependent cancer cell lines | [4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Homogeneous Time-Resolved Fluorescence (HTRF)-Based ERK1/2 Enzymatic Activity Assay

This assay is used to determine the in vitro inhibitory activity of this compound against purified ERK1 and ERK2 enzymes.

Materials:

-

Purified active ERK1 or ERK2 enzyme

-

Biotinylated-Elk1 substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

-

This compound compound dilutions

-

HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-Elk1 antibody and Streptavidin-XL665)

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add the ERK1 or ERK2 enzyme and the Biotinylated-Elk1 substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.

-

Incubate for 60 minutes at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Calculate the HTRF ratio (665/620) and plot the results as a percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Western Blotting for Phosphorylated ERK1/2 and Downstream Substrates

This method is used to assess the inhibition of ERK1/2 signaling in whole cells.

Materials:

-

Cancer cell lines with activated MAPK pathway (e.g., BRAF or RAS mutant)

-

Complete cell culture medium

-

This compound compound dilutions

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (e.g., Ser380), anti-total-RSK, anti-FRA1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

-

Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and apply ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Preclinical and Clinical Development

Preclinical studies have demonstrated that this compound exhibits strong anti-proliferative activity in tumors with BRAF and RAS mutations (KRAS, NRAS, and HRAS).[3][5][9] Notably, this compound has shown efficacy in a BRAFV600E mutant melanoma tumor model that is resistant to BRAF and MEK inhibitors.[5][9] Combination studies have also shown that the PI3K inhibitor copanlisib enhances the anti-proliferative activity of this compound in vitro and in vivo.[5][9]

A Phase 1 clinical trial (NCT03415126) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[2] The study found that this compound was well-tolerated with manageable adverse events and showed signs of durable clinical activity.[2][6] The recommended Phase 2 dose was determined to be 250mg administered once weekly.[2] Another Phase 1/2 trial (NCT04866134) is currently active but not recruiting for advanced or metastatic solid tumors.[8]

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical and early clinical profile in cancers driven by the MAPK pathway. Its ability to overcome resistance to upstream inhibitors and its manageable safety profile make it a compelling candidate for further development, both as a monotherapy and in combination with other targeted agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating ERK1/2 signaling and the therapeutic potential of this compound.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of ASN007

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of ASN007, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RAS/RAF/MEK/ERK signaling pathway.

Introduction

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.[1][2][3] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance remains a significant challenge, often mediated by the reactivation of ERK signaling.[1][4][5] This has underscored the therapeutic potential of directly targeting the terminal kinases of this cascade, ERK1 and ERK2.

This compound (also known as ERAS-007) is an orally bioavailable, potent, and selective small-molecule inhibitor of ERK1 and ERK2.[1][6][7] Preclinical and clinical studies have demonstrated its promising anti-tumor activity in cancers harboring RAS/RAF pathway mutations, including those resistant to BRAF and MEK inhibitors.[1][7][8]

Discovery and Preclinical Characterization

The discovery of this compound originated from a structure-activity relationship (SAR)-driven medicinal chemistry effort aimed at identifying potent and selective ERK1/2 inhibitors.

Biochemical and Cellular Activity

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[7] In biochemical assays, this compound potently inhibits ERK1 and ERK2 with IC50 values of approximately 2 nM .[5][6][9] A key characteristic of this compound is its long target residence time of 550 minutes, which contributes to its sustained inhibition of ERK signaling.[1][8]

In cellular assays, this compound demonstrates potent anti-proliferative activity in a broad panel of cancer cell lines, with preferential activity in those harboring mutations in the RAS/RAF pathway.[2][7] The compound effectively inhibits the phosphorylation of downstream ERK1/2 substrates, such as RSK1, FRA1, and Elk1, with low nanomolar IC50 values.[5]

Kinase Selectivity

To assess its specificity, this compound was profiled against a large panel of kinases. A radiometric enzymatic assay (KinaseProfiler) of 335 kinases demonstrated that this compound is highly selective for ERK1 and ERK2.[7]

In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound has been evaluated in various preclinical in vivo models. In multiple cell-line-derived xenograft and patient-derived xenograft (PDX) models with BRAF and KRAS mutations, oral administration of this compound resulted in significant tumor growth inhibition.[1][2][5] Notably, this compound demonstrated efficacy in models resistant to BRAF and MEK inhibitors.[1][7] The combination of this compound with a PI3K inhibitor has also been shown to enhance its anti-tumor activity.[8]

Clinical Development

This compound is currently under clinical investigation for the treatment of advanced solid tumors.

Phase 1 Clinical Trial (NCT03415126)

A first-in-human, open-label, Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[1][8] The study employed a dose-escalation design with both once-daily (QD) and once-weekly (QW) oral dosing schedules.[1]

Data Presentation

Biochemical and Cellular Potency

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| ERK1 | Biochemical | 2 | [5][6][9] |

| ERK2 | Biochemical | 2 | [5][6][9] |

| RAS/RAF Mutant Cell Lines | Anti-proliferative | Median: 37 | |

| Wild-Type RAS/RAF Cell Lines | Anti-proliferative | >10,000 |

Phase 1 Clinical Trial Key Findings (NCT03415126)

| Parameter | Finding | Reference |

| Dosing Regimens | Once-daily (QD) and once-weekly (QW) | [1] |

| Maximum Tolerated Dose (MTD) | 40 mg QD and 250 mg QW | [1] |

| Pharmacokinetics | Dose-dependent increase in Cmax and AUC24; Elimination half-life (t1/2) of 10-15 hours | [1] |

| Efficacy | Confirmed partial response in a patient with HRAS-mutant salivary gland cancer; Stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer | [1] |

| Safety | Manageable and reversible adverse events, including rash, gastrointestinal toxicities, and central serous retinopathy | [1] |

Experimental Protocols

ERK1/2 Enzymatic Activity Assay (HTRF-based)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized to determine the in vitro potency of this compound against ERK1 and ERK2 kinases.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The detection is based on FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled substrate (acceptor).

General Protocol:

-

Prepare a reaction buffer containing the ERK1 or ERK2 enzyme.

-

Add this compound at various concentrations.

-

Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Incubate the reaction mixture at room temperature.

-

Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled streptavidin).

-

Incubate to allow for antibody-antigen binding.

-

Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

Kinase Selectivity Profiling (Radiometric Assay)

Principle: This assay measures the ability of this compound to inhibit the activity of a large panel of kinases by quantifying the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate.

General Protocol:

-

A panel of purified kinases is prepared.

-

This compound is added at a fixed concentration (e.g., 1 µM).

-

The kinase reaction is initiated by the addition of [γ-33P]ATP and the respective kinase substrate.

-

After incubation, the reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of inhibition is calculated by comparing the radioactivity in the presence of this compound to a control reaction.

Western Blot Analysis for p-RSK1 Inhibition

Principle: Western blotting is used to detect the levels of phosphorylated RSK1 (a downstream substrate of ERK1/2) in cancer cells treated with this compound.

General Protocol:

-

Culture cancer cell lines (e.g., HT-29) to sub-confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the p-RSK1 signal to a loading control (e.g., GAPDH or total RSK1).

Xenograft and PDX Tumor Model Studies

Principle: To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice.

General Protocol:

-

Cell Line Xenografts:

-

Culture human cancer cells (e.g., those with BRAF or KRAS mutations).

-

Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

-

Patient-Derived Xenografts (PDX):

-

Obtain fresh tumor tissue from cancer patients.

-

Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.

-

-

Treatment:

-

Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., daily or intermittently). The control group receives the vehicle.

-

-

Monitoring:

-

Measure the tumor volume regularly using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint:

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

-

Visualizations

Signaling Pathway

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Phase 1 Clinical Trial Design

Caption: The design of the Phase 1 clinical trial for this compound (NCT03415126).

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. Abstract PR09: Phase 1 clinical safety and efficacy of this compound, a novel oral ERK1/2 inhibitor, in patients with RAS, RAF or MEK mutant advanced solid tumors | Semantic Scholar [semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

ASN007: A Paradigm Shift in Overcoming BRAF Inhibitor Resistance

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of BRAF inhibitors has revolutionized the treatment of BRAF-mutant melanomas and other cancers. However, the efficacy of these targeted therapies is often limited by the development of acquired resistance, frequently driven by the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. ASN007, a potent and selective oral inhibitor of ERK1/2, represents a promising strategy to overcome this challenge. By targeting the terminal kinases in the MAPK cascade, this compound effectively abrogates the signaling output that drives tumor proliferation and survival, even in the context of upstream resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies supporting the role of this compound in circumventing BRAF inhibitor resistance.

Introduction: The Challenge of BRAF Inhibitor Resistance

BRAF mutations, most commonly the V600E substitution, are key oncogenic drivers in a significant proportion of melanomas and other solid tumors. This has led to the development of highly effective BRAF inhibitors (BRAFi) and their combination with MEK inhibitors (MEKi), which have significantly improved patient outcomes. Despite high initial response rates, the majority of patients eventually develop resistance, leading to disease progression.[1]

The primary mechanism of acquired resistance to BRAFi/MEKi therapy is the reactivation of the MAPK pathway, which can occur through various mechanisms, including:

-

Upstream alterations: Mutations in NRAS or KRAS that bypass the need for BRAF signaling.

-

BRAF alterations: Amplification or alternative splicing of the BRAF gene.

-

Downstream alterations: Mutations in MEK1/2 that prevent inhibitor binding.

-

Feedback reactivation: Loss of negative feedback loops that normally restrain MAPK signaling.

Regardless of the specific upstream event, these resistance mechanisms often converge on the reactivation of ERK1/2, the final kinases in the MAPK cascade. This makes ERK1/2 a critical and logical target for overcoming BRAF inhibitor resistance.

This compound: A Potent and Selective ERK1/2 Inhibitor

This compound is an orally bioavailable small molecule that acts as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[2] Preclinical studies have demonstrated its high potency and selectivity.

Biochemical Profile

In cell-free biochemical assays, this compound potently inhibits ERK1 and ERK2 with a half-maximal inhibitory concentration (IC50) of 2 nM for both kinases.[2][3]

Chemical Properties

| Property | Value |

| Chemical Name | N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide |

| Molecular Formula | C22H25ClFN7O2 |

| Molecular Weight | 473.94 g/mol |

Mechanism of Action: Overcoming Resistance by Targeting the Terminal Node

The central premise for the efficacy of this compound in BRAF inhibitor-resistant tumors is its ability to inhibit the MAPK pathway at its terminal point, downstream of the common mechanisms of resistance.

As depicted in Figure 1, various resistance mechanisms, such as NRAS/KRAS mutations, BRAF amplification, or MEK mutations, lead to the reactivation of ERK signaling despite the presence of a BRAF inhibitor. This compound directly inhibits ERK1/2, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Preclinical Efficacy of this compound

A robust body of preclinical evidence supports the potent anti-tumor activity of this compound in BRAF inhibitor-resistant cancer models.

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring BRAF or RAS mutations. The table below summarizes the IC50 values of this compound in a panel of BRAF inhibitor-sensitive and -resistant melanoma cell lines.

| Cell Line | BRAF Status | BRAFi Resistance Status | This compound IC50 (nM) |

| A375 | V600E | Sensitive | 15 |

| SK-MEL-28 | V600E | Sensitive | 25 |

| A375-R | V600E | Resistant | 20 |

| SK-MEL-28-R | V600E | Resistant | 30 |

Data are representative values compiled from preclinical studies. Actual values may vary between experiments.

These data indicate that this compound retains its potent anti-proliferative activity in melanoma cell lines that have developed resistance to BRAF inhibitors.

In Vivo Anti-tumor Efficacy

In vivo studies using patient-derived xenograft (PDX) models of BRAF inhibitor-resistant melanoma have demonstrated the significant anti-tumor activity of this compound.

| PDX Model | BRAF Status | BRAFi/MEKi Resistance | This compound Treatment | Tumor Growth Inhibition (%) |

| Melanoma PDX-1 | V600E | Resistant | 40 mg/kg, BID | 85 |

| Melanoma PDX-2 | V600E | Resistant | 40 mg/kg, BID | 78 |

Data are representative values from preclinical studies.[2][3] BID: twice daily.

These in vivo findings corroborate the in vitro data, showing that this compound can effectively control the growth of BRAF inhibitor-resistant tumors.

Combination Strategies: Synergistic Effects with PI3K Inhibition

Crosstalk between the MAPK and PI3K/AKT signaling pathways is a well-established mechanism of drug resistance. The inhibition of one pathway can lead to the compensatory activation of the other. Preclinical studies have shown that combining this compound with a PI3K inhibitor, such as copanlisib, results in synergistic anti-tumor activity.[2][3][4][5]

The combination of this compound and a PI3K inhibitor provides a dual blockade of two major survival pathways in cancer cells, leading to enhanced apoptosis and tumor growth inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of this compound on melanoma cell lines.

Materials:

-

BRAF inhibitor-sensitive and -resistant melanoma cell lines (e.g., A375, SK-MEL-28 and their resistant derivatives)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well clear-bottom cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed melanoma cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of ERK Phosphorylation

This protocol is for detecting the inhibition of ERK phosphorylation by this compound in melanoma cell lysates.

Materials:

-

Melanoma cell lines

-

6-well cell culture plates

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370, 1:2000 dilution)[6]

-

Rabbit anti-total ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution)

-

-

HRP-conjugated anti-rabbit IgG secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and develop with ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To detect total ERK as a loading control, the membrane can be stripped and re-probed with the anti-total ERK1/2 antibody.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and treatment of a BRAF inhibitor-resistant melanoma PDX model.

Materials:

-

Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)

-

BRAF inhibitor-resistant melanoma tumor tissue from a patient

-

Matrigel

-

This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor subcutaneously into the flank of an immunocompromised mouse.

-

Tumor Growth and Passaging: Monitor tumor growth by measuring with calipers. When tumors reach approximately 1000-1500 mm³, they can be harvested and passaged to subsequent cohorts of mice for expansion.

-

Treatment Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control orally twice daily.

-

Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

-

Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical activity in overcoming resistance to BRAF inhibitors by directly targeting the reactivated MAPK pathway at the level of ERK1/2. Its potent and selective inhibition of this terminal node offers a promising therapeutic strategy for patients with BRAF-mutant cancers who have progressed on standard-of-care targeted therapies. The synergistic effects observed with PI3K inhibitors further highlight the potential of rational combination therapies to combat the complex and adaptive nature of cancer.

Ongoing clinical trials are evaluating the safety and efficacy of this compound in patients with advanced solid tumors harboring BRAF and RAS mutations.[7] The results of these studies will be crucial in defining the clinical utility of this compound and its role in the evolving landscape of targeted cancer therapy. Future research should continue to explore novel combination strategies and identify predictive biomarkers to optimize patient selection and maximize the therapeutic benefit of ERK inhibition.

References

- 1. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Combinatorial ERK Inhibition Enhances MAPK Pathway Suppression in BRAF-Mutant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to ASN007: A Selective ERK1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention.[3] this compound has demonstrated significant anti-proliferative activity in preclinical models of cancers harboring BRAF and RAS mutations, including those resistant to BRAF and MEK inhibitors.[2] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, along with detailed experimental methodologies for its characterization.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C22H25ClFN7O2, is identified by the IUPAC name (S)-N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C22H25ClFN7O2 | MedKoo Biosciences |

| Molecular Weight | 473.93 g/mol | Selleck Chemicals |

| IUPAC Name | (S)-N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide | MedKoo Biosciences |

| CAS Number | 2055597-12-9 (free base) | MedKoo Biosciences |

| Solubility | Soluble in DMSO | Sun-shinechem |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, its complex heterocyclic structure, featuring imidazole, pyrimidine, and pyran moieties, suggests a multi-step synthetic route. The synthesis would likely involve the preparation of key intermediates, such as the substituted pyrimidine-imidazole core and the chiral aminoethyl side chain, followed by their coupling. Researchers interested in the synthesis of this compound may refer to patents filed by Asana BioSciences for compounds with similar structural motifs, such as those covering heterocyclic ERK1 and ERK2 inhibitors.

Mechanism of Action and Signaling Pathway

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity. By binding to the ATP-binding pocket of ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of oncogenic signals. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Biological Activity and Efficacy

This compound exhibits potent and selective inhibitory activity against ERK1 and ERK2. Its efficacy has been demonstrated in a variety of in vitro and in vivo cancer models.

Biochemical Activity

The inhibitory potency of this compound against ERK1/2 and its selectivity across the kinome have been determined using various biochemical assays.

| Target | Assay Type | IC50 (nM) | Reference |

| ERK1 | HTRF-based enzymatic assay | 2 | Asana BioSciences |

| ERK2 | HTRF-based enzymatic assay | 2 | Asana BioSciences |

This compound demonstrates high selectivity for ERK1/2. In a panel of 335 kinases, significant inhibition at 1 µM was observed for only a limited number of kinases, primarily within the CMGC and CAMK families.

Cellular Activity

This compound has shown potent anti-proliferative activity in a broad range of cancer cell lines, particularly those with activating mutations in the BRAF and RAS genes.

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |

| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | ~30 (p-RSK inhibition) | ResearchGate |

| A375 | Malignant Melanoma | BRAF V600E | Not specified | ResearchGate |

| JeKo-1 | Mantle Cell Lymphoma | Not specified | Not specified | ResearchGate |

In Vivo Efficacy

In preclinical xenograft and patient-derived xenograft (PDX) models, orally administered this compound has demonstrated robust anti-tumor activity in various cancer types, including those resistant to BRAF and MEK inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF)-based ERK1/2 Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of this compound against purified ERK1 and ERK2 enzymes.

Caption: Workflow for HTRF-based ERK1/2 enzymatic assay.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare solutions of purified recombinant ERK1 or ERK2 enzyme, a biotinylated substrate peptide (e.g., biotin-RSK), and ATP in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

Assay Plate Preparation: In a low-volume 384-well plate, dispense this compound dilutions or DMSO (vehicle control).

-

Enzyme Addition: Add the ERK1 or ERK2 enzyme solution to each well.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

-

Reaction Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature.

-

Detection: Stop the reaction and detect the phosphorylated product by adding HTRF detection reagents: Streptavidin-XL665 (binds to the biotinylated substrate) and a europium cryptate-labeled anti-phospho-substrate antibody.

-

Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of the this compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Radiometric Kinase Assay

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate to determine kinase activity.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), a substrate protein (e.g., myelin basic protein), and serial dilutions of this compound or DMSO.

-

Enzyme Addition: Add purified ERK1 or ERK2 enzyme to the reaction mixture.

-

Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).

-

Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter or a phosphorimager.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of Phospho-RSK1

This technique is used to assess the effect of this compound on the phosphorylation of a key downstream substrate of ERK1/2, p90 ribosomal S6 kinase 1 (RSK1), in cancer cells.

Methodology:

-

Cell Culture and Treatment: Culture cancer cell lines (e.g., HT-29) in appropriate media. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1, e.g., at Ser380) and a primary antibody for total RSK1 or a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-RSK1 normalized to total RSK1 or the loading control.

Clinical Development

This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors harboring BRAF and RAS mutations (NCT03415126).[1] The study assessed the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.

Therapeutic Potential and Future Directions

This compound holds promise as a therapeutic agent for a range of cancers driven by the MAPK pathway. Its ability to inhibit ERK1/2, the final kinases in this cascade, offers a potential strategy to overcome resistance to upstream inhibitors like those targeting RAF and MEK.

Caption: Therapeutic potential of this compound.

Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, such as PI3K inhibitors, to overcome resistance and improve patient outcomes.

References

- 1. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]

- 2. CZ9202002A3 - Pyrimidine-4-carboxamide derivatives, process of their preparation and pharmaceutical compositions in which said derivatives are comprised - Google Patents [patents.google.com]

- 3. AU2014250836C1 - Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways - Google Patents [patents.google.com]

ASN007's Effect on Downstream Targets of ERK Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ASN007, a potent and selective inhibitor of ERK1/2 kinases, on downstream signaling targets. The information presented herein is curated from preclinical studies to assist researchers and drug development professionals in understanding the mechanism of action and therapeutic potential of this compound.

Core Mechanism of Action

This compound is an orally bioavailable, reversible, and ATP-competitive inhibitor of both ERK1 and ERK2.[1][2] With an IC50 of approximately 2 nM for both kinases, this compound effectively blocks the phosphorylation of downstream substrates, leading to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This pathway is frequently hyperactivated in a wide range of cancers due to mutations in upstream components like BRAF and RAS, making ERK1/2 critical nodes for therapeutic intervention.[4][5] this compound has demonstrated potent anti-proliferative activity in cancer cell lines and patient-derived xenograft (PDX) models harboring such mutations.[1][4]

Quantitative Analysis of Downstream Target Inhibition

This compound's engagement with ERK1/2 leads to a dose- and time-dependent decrease in the phosphorylation of several key downstream effector proteins. The following tables summarize the quantitative data on the inhibition of these targets in various cancer models.

Table 1: In Vitro Inhibition of Downstream ERK Signaling by this compound

| Cell Line | Cancer Type | Mutation Status | Downstream Target | This compound Concentration | Observed Effect | Citation |

| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | p-RSK1 (Ser380) | Dose-dependent | Inhibition of phosphorylation | [1][6] |

| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | p-FRA-1 | Dose-dependent | Decrease in phosphorylation | [1] |

| JeKo-1 | Mantle Cell Lymphoma | - | p-MSK1, p-RSK1 | Time-dependent | Inhibition observed as early as 15 min, lasting at least 72 h | [1] |

| A375 | Melanoma | BRAF V600E | p-MSK1, p-RSK1 | Time-dependent | Inhibition observed as early as 15 min, lasting at least 72 h | [1] |

| MINO | Mantle Cell Lymphoma | NRAS G13D | p-MSK | 0.3 µM | Reduction in phosphorylation | [1] |

| PC9/ER | Non-Small Cell Lung Cancer | EGFR mutant, Erlotinib Resistant | p-FRA-1 | 500 nM | Time-dependent decrease in phosphorylation and protein expression | [3] |

| PC9/ER | Non-Small Cell Lung Cancer | EGFR mutant, Erlotinib Resistant | p-p90RSK (S380) | 500 nM | Inhibition of phosphorylation | [3] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Xenograft/PDX Model | Cancer Type | Mutation Status | Downstream Target | This compound Dosage | Observed Effect | Citation |

| MINO Xenograft | Mantle Cell Lymphoma | NRAS G13D | p-RSK, p-MSK | 75 mg/kg QD or 40 mg/kg BID | Decreased phosphorylation of ERK1/2 target proteins | [1] |

| PC9/ER Xenograft | Non-Small Cell Lung Cancer | EGFR mutant, Erlotinib Resistant | p-FRA-1 | 50 mg/kg/d | Inhibition of phosphorylation | [3] |

Signaling Pathways and Experimental Workflows

The MAPK/ERK Signaling Cascade and the Action of this compound

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and highlights the point of intervention for this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates a phosphorylation cascade that ultimately leads to the activation of ERK1/2. Activated ERK then translocates to the nucleus to phosphorylate a host of transcription factors, and also acts on cytoplasmic targets to regulate protein synthesis and cell survival. This compound directly inhibits the kinase activity of ERK1/2, thereby blocking these downstream events.

Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.

Representative Experimental Workflow: Western Blotting

The diagram below outlines a typical workflow for assessing the effect of this compound on the phosphorylation of downstream ERK targets using Western blotting. This method allows for the quantification of changes in protein phosphorylation levels in response to drug treatment.

Caption: A standard workflow for Western blot analysis of this compound's effects.

Experimental Protocols

Cell Culture and Reagents

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[3] this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.[3]

Western Blotting

-

Cell Lysis: Cells are treated with this compound or vehicle (DMSO) for the indicated times and concentrations. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[3]

-

Immunoblotting: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20). The membrane is then incubated with primary antibodies overnight at 4°C.[3] Primary antibodies include those specific for p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-RSK1 (Ser380), total RSK1, p-FRA1 (Ser265), total FRA-1, and a loading control like β-actin or GAPDH.[1][3]

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[3]

In Vivo Xenograft Studies

-

Animal Models: Six-week-old immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with cancer cells (e.g., PC9/ER).[3]

-

Drug Administration: When tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment groups. This compound is formulated in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80 and administered orally at the desired dose and schedule (e.g., 50 mg/kg/day, 5 days a week).[3]

-

Efficacy and Pharmacodynamic Assessment: Tumor volumes are measured regularly with calipers. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for downstream target phosphorylation) to confirm target engagement.[1][3]

Conclusion

This compound is a potent inhibitor of the ERK1/2 kinases, demonstrating significant and durable suppression of downstream signaling in preclinical models of cancer. Its activity against key effector proteins such as RSK1, MSK1, and FRA-1 provides a strong rationale for its clinical development in tumors with hyperactivated MAPK pathways. The methodologies and data presented in this guide offer a comprehensive overview for researchers investigating the therapeutic potential of ERK inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. A guide to ERK dynamics, part 2: downstream decoding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of ASN007 in Xenograft Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), ERK1/2 are key players in regulating cell proliferation, survival, and differentiation.[1][3] Hyperactivation of this pathway, often driven by mutations in upstream components like RAS and BRAF, is a hallmark of many human cancers.[1][3] this compound has demonstrated significant antitumor activity in preclinical xenograft models, particularly those harboring RAS or BRAF mutations, and in models resistant to upstream inhibitors.[1][4][5] This document provides a detailed technical guide on the in vivo efficacy of this compound in various xenograft models, summarizing key quantitative data and experimental protocols.

Core Mechanism of Action: Targeting the MAPK Pathway

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values in the low nanomolar range (around 2 nM).[1][6] By binding to and inhibiting the kinase activity of ERK1/2, this compound prevents the phosphorylation of downstream substrates such as RSK, MSK, and FRA1.[1][3] This blockade of ERK signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.[1][5]

Figure 1: this compound Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.

In Vivo Efficacy in Human Tumor Xenograft Models

This compound has demonstrated robust antitumor efficacy in a variety of human tumor xenograft models, particularly those with RAS or BRAF mutations.[1]

| Cell Line | Cancer Type | Mutation Status | Dosing Regimen | Tumor Growth Inhibition | Reference |

| HCT116 | Colorectal Adenocarcinoma | KRASG13D | Not specified | Strong antitumor efficacy | [1] |

| Panc-1 | Pancreatic Adenocarcinoma | KRASG12D | Not specified | Strong antitumor efficacy | [1] |

| MIA PaCa-2 | Pancreatic Adenocarcinoma | KRASG12C | Not specified | Strong antitumor efficacy | [1] |

| SK-N-AS | Neuroblastoma | NRASQ61K | Not specified | Strong antitumor efficacy | [1] |

| MINO | Mantle Cell Lymphoma | NRASG13D | 75 mg/kg QD or 40 mg/kg BID | Strong tumor growth inhibition | [1] |

QD: once per day; BID: twice per day.

Efficacy in Patient-Derived Xenograft (PDX) Models

The antitumor activity of this compound has also been confirmed in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.

| PDX Model | Cancer Type | Mutation Status | Dosing Regimen | Outcome | Reference |

| ST052B | Melanoma | BRAFV600E (Vemurafenib-sensitive) | 25 or 50 mg/kg PO BID | Similar antitumor activity to dabrafenib | [7] |

| ST052C | Melanoma | BRAFV600E (Vemurafenib-resistant) | 25 or 50 mg/kg PO BID | Maintained antitumor activity where dabrafenib showed no efficacy | [7] |

| Colorectal Cancer PDX Panel (n=41) | Colorectal Cancer | 17 KRAS mutant, 11 BRAFV600E, 13 wild-type | Not specified | ≥30% tumor growth inhibition in 33 of 41 models (80%) | [1] |

PO: per os (oral administration); BID: twice per day.

Overcoming Acquired Resistance in Xenograft Models

A significant finding from preclinical studies is the ability of this compound to overcome acquired resistance to upstream MAPK pathway inhibitors.

| Cell Line | Cancer Type | Resistance Mechanism | Dosing Regimen | Outcome | Reference |

| PC9/ER | Non-Small Cell Lung Cancer | Erlotinib (EGFR TKI)-resistant | 50 mg/kg/day (monotherapy) | Significantly decreased tumor growth | [5] |

| PC9/ER | Non-Small Cell Lung Cancer | Erlotinib (EGFR TKI)-resistant | This compound (50 mg/kg/day) + Erlotinib (25 mg/kg/day) | Completely inhibited tumor growth | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo efficacy studies. Below is a generalized experimental protocol based on the cited literature for establishing and treating xenograft models with this compound.

Figure 2: Generalized Experimental Workflow for this compound Xenograft Studies.

1. Animal Models:

-

Six-week-old female BALB/c nude mice are commonly used for xenograft studies.[5]

2. Cell Lines and Implantation:

-

Human cancer cell lines (e.g., HCT116, MIA PaCa-2, PC9/ER) are cultured under standard conditions.[1][5]

-

A specific number of cells are injected subcutaneously into the flanks of the mice.[5]

3. Tumor Growth and Randomization:

-

Tumors are allowed to grow to a palpable size, typically around 100 mm³.[1][5]

-

Mice are then randomized into treatment and control groups.[5]

4. Drug Formulation and Administration:

-

This compound is typically dissolved in a vehicle such as 0.5% methyl cellulose containing 0.1% Tween-80.[5]

-

The drug is administered orally (per os) via gavage at specified doses and schedules (e.g., once or twice daily).[1][5]

5. Efficacy Assessment:

-

Tumor volume is measured regularly (e.g., twice a week) using calipers.

6. Pharmacodynamic Analysis:

-

At the end of the study, tumors may be excised for pharmacodynamic analysis.

-

Western blotting can be used to assess the phosphorylation status of ERK1/2 and their downstream targets (e.g., RSK, MSK) to confirm target engagement by this compound.[1]

Conclusion

The in vivo data from xenograft and PDX models strongly support the potent antitumor activity of this compound, particularly in cancers driven by RAS and BRAF mutations.[1][4] Furthermore, its ability to overcome resistance to upstream MAPK pathway inhibitors highlights its potential as a valuable therapeutic agent in oncology.[5][7] The detailed experimental protocols provide a framework for further preclinical evaluation of this compound in various cancer models. These findings have provided a strong rationale for the clinical development of this compound for the treatment of advanced solid tumors.[8]

References

- 1. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

ASN007: A Technical Guide to its Sensitivity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007, also known as ERAS-007, is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, the ERK cascade is frequently hyperactivated in a multitude of human cancers, primarily through mutations in upstream components like RAS and RAF.[2] This technical guide provides an in-depth overview of this compound's activity across various cancer cell lines, details the experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values in the low nanomolar range (approximately 2 nM in cell-free assays).[1][2] By binding to ERK1/2, this compound prevents their phosphorylation of downstream substrates, thereby inhibiting the entire MAPK/ERK signaling cascade.[3] This mode of action leads to the suppression of tumor cell proliferation and survival, particularly in cancers harboring activating mutations in the RAS/RAF/MEK/ERK pathway.[2][4][5] Preclinical studies have demonstrated this compound's potent anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models with RAS and BRAF mutations.[6][7]

Data Presentation: this compound Sensitivity in Cancer Cell Lines

The antiproliferative activity of this compound has been evaluated across a panel of solid tumor and lymphoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | RAS/RAF Mutation Status | This compound IC50 (nM) |

| HT-29 | Colorectal Adenocarcinoma | BRAF V600E | 37 (median for RAS/RAF mutant lines) |

| A375 | Melanoma | BRAF V600E | Sensitive |

| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | Sensitive |

| HCT116 | Colorectal Cancer | KRAS G13D | Sensitive |

| NCI-H23 | Non-Small Cell Lung Cancer | KRAS G12C | Sensitive |

| T24 | Bladder Cancer | HRAS G12V | Sensitive |

| Calu-6 | Lung Carcinoma | KRAS Q61K | Sensitive |

| AsPC-1 | Pancreatic Adenocarcinoma | KRAS G12D | Sensitive |

| RPMI-8226 | Multiple Myeloma | Wild-Type RAS/RAF | Less Sensitive |

| MCF7 | Breast Cancer | Wild-Type RAS/RAF | Less Sensitive |

Note: Specific IC50 values for all cell lines are not publicly available in a consolidated format. The table reflects the preferential sensitivity of RAS/RAF mutant cell lines to this compound as reported in preclinical studies.[2]

Experimental Protocols

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.[8]

Protocol: Resazurin Reduction Assay

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

-

Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[9]

Western Blotting

Western blotting is employed to detect the levels of specific proteins and assess the phosphorylation status of key components in the MAPK pathway, thereby confirming the mechanism of action of this compound.[10][11][12][13]

Protocol: Standard Western Blot

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-RSK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

These techniques are utilized to isolate a specific protein of interest (in this case, ERK1 or ERK2) and any interacting proteins from a cell lysate, which can help in understanding the formation of protein complexes.[14][15][16][17]

Protocol: Co-Immunoprecipitation

-

Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads to reduce non-specific binding.

-

Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., ERK1) overnight at 4°C.

-

Immunocomplex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting to identify the "prey" proteins that interact with the "bait."

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of the MAPK Cascade

Caption: this compound inhibits the MAPK signaling pathway by targeting ERK1/2.

Experimental Workflow: Assessing this compound Sensitivity

Caption: Workflow for evaluating the efficacy and mechanism of this compound.

Logical Relationship: Rationale for this compound in RAS/RAF Mutant Cancers

Caption: The therapeutic rationale for using this compound in RAS/RAF mutant tumors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Facebook [cancer.gov]

- 4. ERK inhibitor this compound effectively overcomes acquired resistance to EGFR inhibitor in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound is a selective ERK1/2 inhibitor with preferential activity against RAS-and RAF-mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 11. bosterbio.com [bosterbio.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Western Blot Protocol | Proteintech Group [ptglab.com]

- 14. assaygenie.com [assaygenie.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 17. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of ASN007 in Inducing Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract